molecular formula C20H27O4P B040107 Phosphoric acid, bis[(1,1-dimethylethyl)phenyl] phenyl ester CAS No. 65652-41-7

Phosphoric acid, bis[(1,1-dimethylethyl)phenyl] phenyl ester

Cat. No. B040107
CAS RN: 65652-41-7
M. Wt: 362.399741
InChI Key: UQRSMZHDWDMLDH-UHFFFAOYSA-N
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Description

Phosphoric acid, bis[(1,1-dimethylethyl)phenyl] phenyl ester, also known as bis(4-tert-butylphenyl) phenyl phosphate, is a chemical compound with the molecular formula C26H31O4P . It has a molecular weight of 438.5 . The IUPAC name for this compound is bis(4-tert-butylphenyl) phenyl phosphate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C26H31O4P/c1-25(2,3)20-12-16-23(17-13-20)29-31(27,28-22-10-8-7-9-11-22)30-24-18-14-21(15-19-24)26(4,5)6/h7-19H,1-6H3 . This code represents the molecular structure of the compound. Unfortunately, a detailed molecular structure analysis is not available in the search results.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 438.5 . It is recommended to be stored at a temperature between 28 C . Unfortunately, additional physical and chemical properties such as melting point, boiling point, and density are not available in the search results.

Scientific Research Applications

  • Organic Synthesis : A novel reagent, phosphoric acid diethyl ester 2-phenyl-benzimidazol-1-yl ester, has been developed to effectively prepare O-alkyl hydroxamic acids with minimal racemization, enhancing enantiomeric purity in organic synthesis (N. Kokare et al., 2007).

  • Lithium Batteries : Phosphoric acid ester amides show potential as self-extinguishing solvents for Li-ion batteries, improving thermal stability and reducing reductive potential (T. Shiga et al., 2018).

  • Rare Earth Element Extraction : Phosphoric esters with bulky substituents effectively extract rare earth elements from acidic nitrate media, with certain compounds exhibiting high selectivity (K. Yoshizuka et al., 1996).

  • Chemical Deprotection : Aqueous phosphoric acid serves as a mild, environmentally friendly reagent for deprotecting tert-butyl carbamates, esters, and ethers, yielding high selectivity in synthesizing clarithromycin derivatives (Bryan Li et al., 2006).

  • Solvent Extraction and Metal Separation : Bis(2-ethylhexyl)phosphinic acid demonstrates excellent separation efficiency for nickel(II) from other metal ions in solvent extraction processes (Y. Binghua et al., 1996).

  • Pharmacology : LQM300, a para-hydroxy[bis(ortho-morpholinylmethyl)]phenyl-1,4-DHP compound, exhibits promising antihypertensive and antiarrhythmic properties (V. Abrego et al., 2010).

  • Environmental Monitoring : A method has been developed for determining di-n-butyl phosphate and bis(2-chloropropyl) phosphate in human urine, aiding in the estimation of the internal burden of organophosphorus flame retardants in populations (B. K. Schindler et al., 2009).

  • Crystallography and Chemistry : Novel phenyl esters and Cd complexes of (dichloromethylene)bisphosphonic acid have been synthesized, revealing new layered structures and properties for metal bisphosphonates (Jonna Jokiniemi et al., 2009).

properties

IUPAC Name

bis(2-tert-butylphenyl) phenyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31O4P/c1-25(2,3)21-16-10-12-18-23(21)29-31(27,28-20-14-8-7-9-15-20)30-24-19-13-11-17-22(24)26(4,5)6/h7-19H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQRSMZHDWDMLDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70891245
Record name Bis(2-tert-butylphenyl) phenyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70891245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Phosphoric acid, bis[(1,1-dimethylethyl)phenyl] phenyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Phosphoric acid, bis[(1,1-dimethylethyl)phenyl] phenyl ester

CAS RN

65652-41-7, 261948-88-3
Record name Bis(t-butylphenyl) phenyl phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065652417
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(o-tert-butylphenyl) phenyl phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0261948883
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphoric acid, bis[(1,1-dimethylethyl)phenyl] phenyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Bis(2-tert-butylphenyl) phenyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70891245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Di-tert-butylphenyl phenyl phosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.059.855
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BIS(O-TERT-BUTYLPHENYL) PHENYL PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6GJ3O93F3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name BIS(T-BUTYLPHENYL) PHENYL PHOSPHATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6798
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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